ARQ-736 free acid

Kinase inhibition Biochemical assay Pan-RAF profile

Achieve complete ERK pathway suppression in RAS-mutant cancer models with ARQ-736 free acid, the phosphate prodrug that converts to pan-RAF inhibitor ARQ 680. Unlike vemurafenib and dabrafenib, ARQ 680 abrogates paradoxical MAPK activation—a critical resistance mechanism—enabling unambiguous interpretation of RAF signaling in KRAS backgrounds. With balanced inhibitory potency across BRAF, BRAF V600E, and CRAF (IC50 2.6-7.3 nM), this compound serves as a benchmark for pan-RAF activity and pharmacodynamic biomarker discovery. Procure ARQ-736 free acid for reproducible, translationally relevant preclinical research.

Molecular Formula C25H27N8O8PS
Molecular Weight 630.6 g/mol
CAS No. 1228237-47-5
Cat. No. B597967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-736 free acid
CAS1228237-47-5
SynonymsMethanol, 1-[3-[5-[2-[[(3R)-1-[(1-Methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]aMino]-4-pyriMidinyl]iMidazo[2,1-b]oxazol-6-yl]phenoxy]-, 1-(dihydrogen phosphate)
Molecular FormulaC25H27N8O8PS
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O
InChIInChI=1S/C25H27N8O8PS/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36)/t18-/m1/s1
InChIKeyGBXJAPBXPROFPY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARQ-736 Free Acid (CAS 1228237-47-5): Baseline Procurement Profile for a Pan-RAF Kinase Inhibitor


ARQ-736 free acid (CAS 1228237-47-5) is the active pharmaceutical ingredient form of an investigational, ATP-competitive pan-RAF kinase inhibitor prodrug [1]. It is distinguished by its prodrug design: the molecule incorporates a phosphate moiety to enhance aqueous solubility and enable oral bioavailability. Upon administration, ARQ-736 is rapidly converted by endogenous phosphatases into its active metabolite, ARQ 680, which is the moiety responsible for kinase inhibition [2]. This compound was developed by ArQule, Inc. (later acquired by Merck & Co.) and advanced into Phase 1 clinical trials for advanced solid tumors harboring BRAF and/or NRAS mutations (NCT01225536) [1] [3].

ARQ-736 Procurement Risk: Why In-Class BRAF Inhibitors Are Not Functionally Equivalent


Substituting ARQ-736 with a generic BRAF inhibitor, such as vemurafenib or dabrafenib, without rigorous validation introduces substantial scientific and translational risk. The primary point of differentiation lies in its pan-RAF inhibitory mechanism via the active metabolite ARQ 680, which demonstrably abrogates paradoxical MAPK pathway activation—a well-documented resistance mechanism seen with first-generation BRAF inhibitors [1]. In KRAS-mutant cancer models, where selective BRAF inhibitors like PLX 4032 (vemurafenib) hyperactivate ERK signaling (1.8- to 5-fold increases), ARQ 680 achieves nearly complete inhibition of ERK phosphorylation at higher concentrations [1]. Furthermore, ARQ-736's prodrug design confers a distinct solubility and oral bioavailability profile that is not shared by non-prodrug analogs [2]. Therefore, generic substitution based solely on BRAF inhibition as a target class is scientifically unsound and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for ARQ-736 Free Acid: A Comparator-Based Guide for Scientific Procurement


Biochemical Potency of Active Moiety ARQ 680 Against RAF Kinases

The active metabolite of ARQ-736, ARQ 680, is a potent pan-RAF inhibitor with distinct potency against wild-type BRAF, mutant BRAF(V600E), and CRAF. Its balanced pan-RAF inhibitory profile is a key differentiator from first-generation inhibitors that show more variable potency across RAF isoforms [1].

Kinase inhibition Biochemical assay Pan-RAF profile

Abrogation of Paradoxical MAPK Pathway Activation in KRAS-Mutant Cells

A critical limitation of first-generation BRAF inhibitors is their induction of paradoxical ERK hyperphosphorylation in cells with wild-type BRAF or mutant RAS. This head-to-head comparison demonstrates that ARQ 680, the active species of ARQ-736, functionally abrogates this paradox [1].

Resistance mechanism KRAS mutant MAPK pathway

Comparative Kinome Selectivity Profile vs. PLX 4032 (Vemurafenib)

While both ARQ 680 and PLX 4032 show comparable overall kinome selectivity, a detailed analysis reveals minimal overlap in their specific off-target kinase profiles, indicating that ARQ-736's active species is not merely a functional analog but a distinct molecular entity with unique polypharmacology [1].

Kinase selectivity Off-target profiling Kinome screen

In Vivo Efficacy in a BRAF(V600E) Xenograft Model

ARQ-736 demonstrates dose- and schedule-dependent tumor growth inhibition in vivo. Its prodrug design enables both bolus and continuous administration to achieve pharmacodynamic effects [1].

In vivo efficacy Xenograft Tumor growth inhibition

Prodrug Design: In Vitro Metabolic Stability and CYP Phenotyping

As a phosphate prodrug, ARQ-736 is designed for high solubility and conversion to the active ARQ 680. In vitro metabolism studies confirm its stability and identify the primary enzyme responsible for its Phase I metabolism [1].

Drug metabolism Prodrug stability CYP3A4 Pharmacokinetics

Evidence-Based Application Scenarios for ARQ-736 Free Acid: Where Its Differentiated Profile Drives Research Value


Investigating MAPK Pathway Dynamics in RAS-Mutant Tumor Models

Based on direct evidence that ARQ 680 abrogates paradoxical ERK activation in KRAS-mutant cells, a behavior not observed with PLX 4032 at concentrations up to 100 µM [1], ARQ-736 is a highly relevant tool compound for studies aiming to dissect RAF signaling in the context of RAS mutations. Its use can help elucidate pathway feedback loops and mechanisms of adaptive resistance that are obscured by first-generation inhibitors. Researchers should select ARQ-736 when the experimental goal requires complete suppression of ERK signaling in RAS-mutant backgrounds without the confounding variable of inhibitor-induced pathway hyperactivation.

Evaluating Pan-RAF Inhibition as a Strategy to Overcome Acquired Resistance

The balanced pan-RAF biochemical profile of ARQ 680 (IC50 values of 2.6-7.3 nM across BRAF, BRAF V600E, and CRAF) [2] positions ARQ-736 as a valuable probe for investigating pan-RAF inhibition as a therapeutic strategy. This application is particularly relevant in the context of acquired resistance to first-generation BRAF inhibitors, which often involves RAF dimerization and pathway reactivation. In comparative studies, ARQ-736 can serve as a benchmark for pan-RAF activity, contrasting with the more isoform-selective profiles of agents like vemurafenib (IC50: 31 nM for V600E, 48 nM for CRAF).

Pharmacodynamic Biomarker Discovery and Validation in Melanoma Models

ARQ-736's demonstrated in vivo efficacy (up to 77% TGI) and concordant modulation of secreted biomarkers, such as an 6-8 fold reduction in plasma IL-8 in a melanoma xenograft model [3], make it an ideal candidate for pharmacodynamic (PD) biomarker discovery programs. The compound's ability to modulate a defined set of angiogenesis- and cytokine-related proteins (e.g., GM-CSF, Serpin E1, VEGF) provides a validated PD response signature. This allows researchers to use ARQ-736 not only as a therapeutic agent but also as a chemical probe to correlate tumor response with specific molecular readouts, enhancing the translational relevance of preclinical studies.

Chemical Probe for Kinase Selectivity and Polypharmacology Studies

Given the unique off-target kinase profile of ARQ 680, which shows no discernable overlap with the off-targets of PLX 4032 despite comparable overall selectivity [2], ARQ-736 is a powerful tool for chemical biology studies investigating polypharmacology. It can be used in tandem with other BRAF inhibitors to deconvolute which phenotypic effects are driven by on-target RAF inhibition versus off-target kinase engagement. This is a high-value application for academic and industrial groups aiming to map the broader cellular consequences of kinase inhibition and to identify potential liabilities or unexpected opportunities associated with specific chemotypes.

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